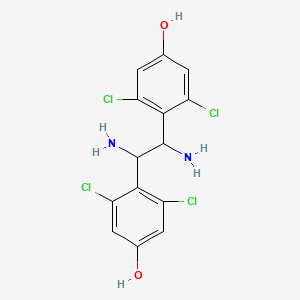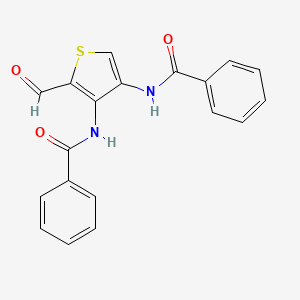
N,N'-(2-Formylthiene-3,4-diyl)dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide typically involves the reaction of 2-formylthiophene with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as column chromatography or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylthiene-3,4-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiene-3,4-diyl)dibenzamide.
Substitution: N,N’-(2-Formylthiene-3,4-diyl)diamine or N,N’-(2-Formylthiene-3,4-diyl)dithiol.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzamide groups can interact with cellular receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide can be compared with other similar compounds such as:
- N,N’-(2-Formylthiene-3,4-diyl)dipropanamide
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(6,13-diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl)bis(benzamide)
These compounds share similar structural features but differ in the nature of the substituents attached to the thiene ring. The unique combination of formyl and benzamide groups in N,N’-(2-Formylthiene-3,4-diyl)dibenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80615-58-3 |
|---|---|
Molekularformel |
C19H14N2O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(4-benzamido-5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-11-16-17(21-19(24)14-9-5-2-6-10-14)15(12-25-16)20-18(23)13-7-3-1-4-8-13/h1-12H,(H,20,23)(H,21,24) |
InChI-Schlüssel |
IJNHGSLQSNETSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2NC(=O)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
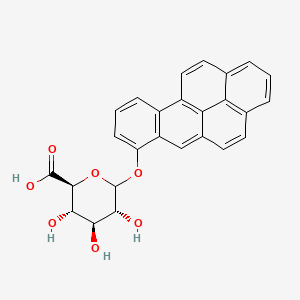
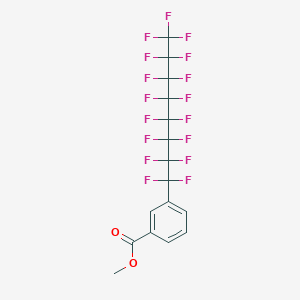
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
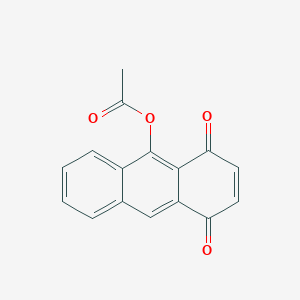
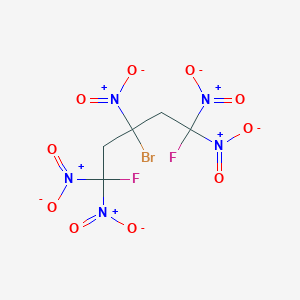
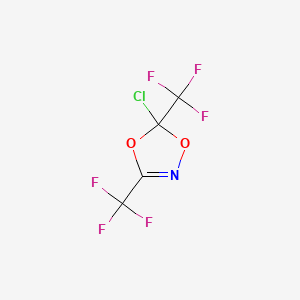

![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
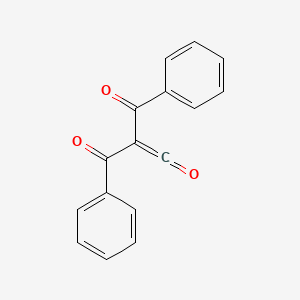
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
